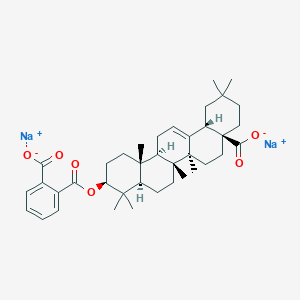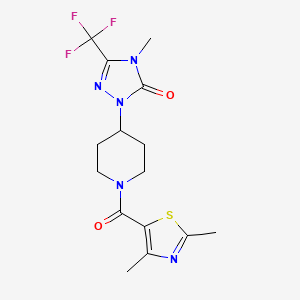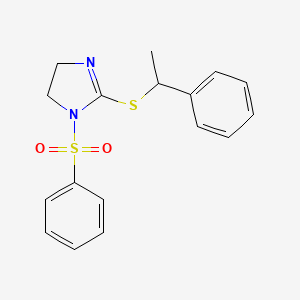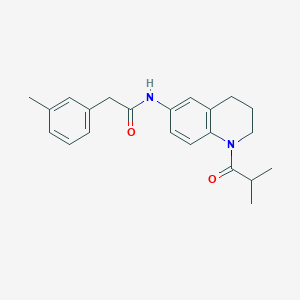![molecular formula C14H16F3NO B2473396 1-[4-(Trifluoromethyl)benzoyl]azepane CAS No. 331842-65-0](/img/structure/B2473396.png)
1-[4-(Trifluoromethyl)benzoyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(Trifluoromethyl)benzoyl]azepane” is a chemical compound with the molecular formula C14H16F3NO. It has a molecular weight of 271.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Protein Kinase B Inhibition
The azepane derivatives, including structures related to 1-[4-(Trifluoromethyl)benzoyl]azepane, have been studied for their potential in inhibiting protein kinase B (PKB), which is significant in cancer research. These derivatives were prepared and evaluated for PKB-alpha and protein kinase A (PKA) inhibition. Such compounds show promise in the development of cancer therapeutics due to their high activity and plasma stability, offering insights into designing more effective inhibitors by understanding the binding interactions and conformational changes in the ligand and protein (Breitenlechner et al., 2004).
Ionic Liquids and Green Chemistry
Azepane has been utilized in the synthesis of a new family of room temperature ionic liquids, demonstrating an innovative approach to mitigate the disposal issues associated with the coproduct of diamine production in the polyamide industry. These azepanium ionic liquids exhibit wide electrochemical windows, suggesting potential applications as safer alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Chemical Synthesis and Modification
1-Aza-1,3-bis(triphenylphosphoranylidene)propane, a compound related to the azepane family, enables the convenient synthesis of various heterocycles, including benzazepines and pyrroles, highlighting the versatility of azepane derivatives in organic synthesis. This approach underscores the utility of azepane and its derivatives in constructing complex organic structures, offering a broad range of applications in medicinal chemistry and materials science (Katritzky et al., 1994).
Safety and Hazards
The safety data sheet for a similar compound, “4-(Trifluoromethyl)benzoyl chloride”, indicates that it is considered hazardous. It is combustible and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
azepan-1-yl-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESNLLMVUVATDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2473319.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)


![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride](/img/structure/B2473327.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2473328.png)




